3-Phenyl-N-(4-pyridinyl)acrylamide

Description

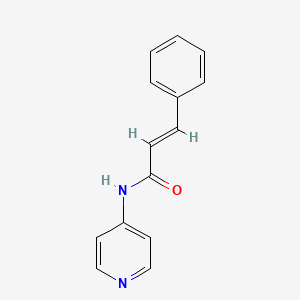

3-Phenyl-N-(4-pyridinyl)acrylamide (PNPA) is an acrylamide derivative characterized by a phenyl group attached to the α-carbon of the acrylamide backbone and a 4-pyridinyl substituent on the nitrogen atom. Its molecular formula is C₁₄H₁₂N₂O, with a molecular weight of 224.26 g/mol. PNPA is primarily utilized as an internal standard (IS) in metabolomic studies, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry workflows, due to its stability and distinct chromatographic properties . Its structure (Fig. 1) enables selective interactions in analytical matrices, making it valuable for normalizing metabolite concentrations in biological samples like cell lysates .

![Fig. 1: Structure of this compound (PNPA)]

Properties

Molecular Formula |

C14H12N2O |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

(E)-3-phenyl-N-pyridin-4-ylprop-2-enamide |

InChI |

InChI=1S/C14H12N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-11H,(H,15,16,17)/b7-6+ |

InChI Key |

DGOCCFYFFJOZQM-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=NC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(4-pyridinyl)acrylamide can be achieved through several methods. One common approach involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride. For this compound, the reaction typically involves the use of 3-chloropropanoyl chloride and 4-aminopyridine in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method offers advantages such as improved safety, reduced environmental impact, and higher efficiency. The continuous flow synthesis involves the same Schotten-Baumann reaction but is optimized for large-scale production with precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(4-pyridinyl)acrylamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

3-Phenyl-N-(4-pyridinyl)acrylamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(4-pyridinyl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context. For example, in anticancer research, it may inhibit certain protein kinases involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylamide Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of acrylamide derivatives are heavily influenced by substituents on the acrylamide backbone and the nitrogen-bound aromatic rings. Below is a comparative analysis of PNPA with key analogs:

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Electronic and Steric Effects

- PNPA vs.

- Cyano-Substituted Derivatives: The cyano group in introduces strong electron-withdrawing effects, altering charge distribution and reactivity, which may improve inhibitory potency in kinase assays.

Solubility and Pharmacokinetics

- Sulfamoyl vs. Pyridinyl Groups : The sulfamoyl group in A2 confers higher aqueous solubility and hydrogen-bonding capacity compared to PNPA’s 4-pyridinyl group, advantageous for drug formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.